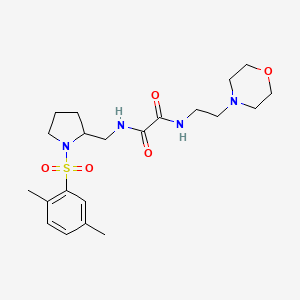

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This molecule belongs to a class of compounds that have been explored for various biological and chemical properties. Its structure suggests it could be involved in interactions with biological targets or could be used as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves the combination of different organic synthesis techniques. For example, the use of dimethyl sulfoxide (DMSO) and N-iodosuccinimide for oxidative cyclization of yne-tethered ynamides to access functionalized pyrrolidone skeletons is one approach that could be adapted for the synthesis of compounds with similar structural motifs (Prabagar et al., 2016).

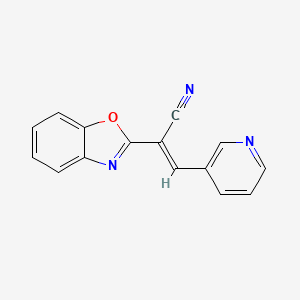

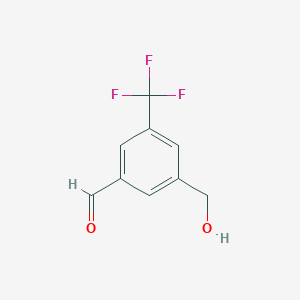

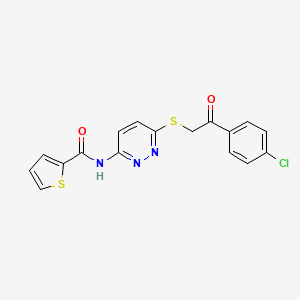

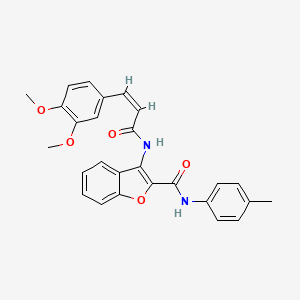

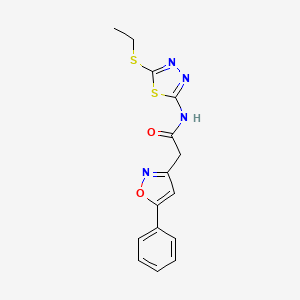

Molecular Structure Analysis

The molecular structure of complex organic molecules like this one is often elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and computational chemistry methods. The arrangement of its functional groups and overall 3D structure can greatly affect its reactivity and interactions with other molecules.

Chemical Reactions and Properties

Compounds containing sulfonyl, pyrrolidinyl, and oxalamide groups can participate in a wide range of chemical reactions. They can act as electrophiles or nucleophiles in synthetic transformations. The presence of a morpholino group and a dimethylphenyl moiety can influence the electronic properties of the molecule, affecting its reactivity.

Physical Properties Analysis

The physical properties of such a molecule, including its solubility, melting point, and stability, are crucial for its practical applications. These properties are influenced by the molecular structure and the presence of different functional groups.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and the ability to form hydrogen bonds, are dictated by the functional groups present in the molecule. The sulfonyl and oxalamide groups, in particular, can engage in hydrogen bonding and other interactions that affect the molecule's behavior in chemical environments.

References

- Prabagar, B., Nayak, S., Prasad, R., & Sahoo, A. (2016). Dimethyl Sulfoxide and N-Iodosuccinimide Promoted 5-exo-dig Oxidative Cyclization of Yne-Tethered Ynamide: Access to Pyrrolidones and Spiro-pyrrolidones. Organic Letters, 18(13), 3066-3069. LinkThis overview provides a glimpse into the complex and interdisciplinary nature of synthesizing and analyzing molecules like "N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide." The references cited offer more detailed insights into the methods and techniques applicable to similar compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Research on sulfenylation of pyrroles and indoles using sulfonyl compounds illustrates the utility of sulfonyl and pyrrolidine derivatives in facilitating electrophilic substitution reactions, leading to the synthesis of tri- and tetrasubstituted pyrroles and disubstituted indoles. Such reactions are foundational in creating complex heterocyclic compounds, which are prevalent in many pharmaceuticals and materials science applications (Gilow et al., 1991).

Medicinal Chemistry and Drug Design

The design of dimethyl(pyridin-2-yl)sulfonium based oxime for reactivating acetylcholinesterase inhibited by organophosphorus compounds showcases the role of pyridine and morpholine derivatives in developing treatments for chemical poisoning. This research underscores the importance of structural modifications to enhance the efficacy and specificity of biochemical reactivators (Chandar et al., 2014).

Materials Science

In the field of materials science, the development of novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrates the utility of incorporating sulfonyl and pyridine groups into polymers. These materials exhibit desirable properties such as high thermal stability, low dielectric constants, and excellent mechanical strength, making them suitable for advanced electronic applications (Liu et al., 2013).

Corrosion Inhibition

Research on cadmium(II) Schiff base complexes for corrosion inhibition on mild steel in acidic environments highlights the application of pyridine derivatives in protecting industrial materials. Such compounds can form protective layers on metal surfaces, significantly reducing corrosion rates and extending the lifespan of metal-based structures (Das et al., 2017).

Photoluminescent Materials

The study of cationic bis-cyclometallated iridium(III) complexes with sulfonyl-substituted cyclometallating ligands illustrates the use of sulfonyl and pyridine moieties in developing photoluminescent materials. These materials have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices, with the ability to tune emission colors through structural modifications (Ertl et al., 2015).

Eigenschaften

IUPAC Name |

N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O5S/c1-16-5-6-17(2)19(14-16)31(28,29)25-8-3-4-18(25)15-23-21(27)20(26)22-7-9-24-10-12-30-13-11-24/h5-6,14,18H,3-4,7-13,15H2,1-2H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGIKTNJVQASEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2485899.png)

![methyl 4-(((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2485901.png)

![Ethyl 4-((4-((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2485913.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485922.png)